molecular formula C21H26N6OS B12205879 Acetamide, 2-[[5-(1-ethyl-1H-pyrazol-4-yl)-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-N-(1-methylethyl)-N-phenyl- CAS No. 1134723-33-3

Acetamide, 2-[[5-(1-ethyl-1H-pyrazol-4-yl)-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-N-(1-methylethyl)-N-phenyl-

Cat. No.: B12205879
CAS No.: 1134723-33-3
M. Wt: 410.5 g/mol
InChI Key: VFVNUDFECBMNSZ-UHFFFAOYSA-N
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Description

Acetamide, 2-[[5-(1-ethyl-1H-pyrazol-4-yl)-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-N-(1-methylethyl)-N-phenyl- is a complex organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-[[5-(1-ethyl-1H-pyrazol-4-yl)-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-N-(1-methylethyl)-N-phenyl- typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling through a thioether linkage. The final step involves the acylation of the intermediate with acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired reactions while minimizing side products.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-[[5-(1-ethyl-1H-pyrazol-4-yl)-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-N-(1-methylethyl)-N-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Acetamide, 2-[[5-(1-ethyl-1H-pyrazol-4-yl)-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-N-(1-methylethyl)-N-phenyl- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, 2-[[5-(1-ethyl-1H-pyrazol-4-yl)-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-N-(1-methylethyl)-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetamide derivatives: Compounds with similar acetamide structures but different substituents.

    Pyrazole derivatives: Compounds containing the pyrazole ring with various functional groups.

    Triazole derivatives: Compounds featuring the triazole ring with different substituents.

Uniqueness

The uniqueness of Acetamide, 2-[[5-(1-ethyl-1H-pyrazol-4-yl)-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-N-(1-methylethyl)-N-phenyl- lies in its combination of functional groups, which confer distinct chemical properties and potential applications. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Acetamide, 2-[[5-(1-ethyl-1H-pyrazol-4-yl)-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-N-(1-methylethyl)-N-phenyl-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H26N6OSC_{21}H_{26}N_{6}OS, with a molecular weight of 410.5 g/mol. The structure features a triazole ring linked to a pyrazole moiety and an acetamide group, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC21H26N6OSC_{21}H_{26}N_{6}OS
Molecular Weight410.5 g/mol
CAS Number1134723-33-3

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Pyrazole Ring : The initial step involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by alkylation with ethyl iodide.
  • Formation of the Triazole Ring : The pyrazole derivative is reacted with thiosemicarbazide under acidic conditions to form the triazole ring.
  • Introduction of Thioacetamide Group : The final step involves reacting the triazole derivative with chloroacetic acid in the presence of a base such as sodium hydroxide .

Antimicrobial Properties

Research indicates that compounds similar to Acetamide exhibit significant antimicrobial activity. For example, derivatives have been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. Studies have shown that modifications in the side chains can enhance antibacterial potency .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays have indicated that it can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

The mechanism by which Acetamide exerts its biological effects includes:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
  • Receptor Binding : It may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Case Studies

Several studies have highlighted the biological activity of compounds related to Acetamide:

  • Antibacterial Activity : A study evaluated a series of pyrazole derivatives for their antibacterial efficacy against strains like Escherichia coli and Staphylococcus aureus. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Anti-tubercular Activity : Another research focused on derivatives designed to combat Mycobacterium tuberculosis. Some compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating promising anti-tubercular activity .

Comparative Analysis

Compared to similar compounds, Acetamide stands out due to its specific combination of functional groups which confer unique chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in drug design and development.

CompoundActivity TypeNotable Findings
Acetamide Derivative AAntibacterialMIC < 10 μM against Gram-positive
Acetamide Derivative BAnti-inflammatoryInhibits TNF-alpha production
Acetamide Derivative CAnti-tubercularIC50 = 2.18 μM against TB

Properties

CAS No.

1134723-33-3

Molecular Formula

C21H26N6OS

Molecular Weight

410.5 g/mol

IUPAC Name

2-[[5-(1-ethylpyrazol-4-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide

InChI

InChI=1S/C21H26N6OS/c1-5-12-26-20(17-13-22-25(6-2)14-17)23-24-21(26)29-15-19(28)27(16(3)4)18-10-8-7-9-11-18/h5,7-11,13-14,16H,1,6,12,15H2,2-4H3

InChI Key

VFVNUDFECBMNSZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=NN=C(N2CC=C)SCC(=O)N(C3=CC=CC=C3)C(C)C

Origin of Product

United States

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